Didehydro rosiglitazone, (5Z)-
Description
Contextualization of Thiazolidinediones as Modulators of Metabolic Homeostasis
Thiazolidinediones, also known as glitazones, function as potent modulators of metabolic homeostasis. scispace.comresearchgate.net Their primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors, with high selectivity for the gamma isoform (PPARγ). globalresearchonline.netfda.govwikipedia.org These receptors are key regulators of gene expression and are found in tissues crucial for insulin (B600854) action, such as adipose tissue, skeletal muscle, and the liver. fda.govnih.gov
Upon activation by a TZD ligand, the PPARγ receptor forms a complex with the retinoid X receptor (RXR), which then binds to specific DNA sequences. globalresearchonline.net This action modulates the transcription of a suite of genes involved in the control of glucose and lipid metabolism. globalresearchonline.netresearchgate.net The physiological consequences include enhanced insulin sensitivity, increased glucose uptake and utilization by peripheral tissues, and a reduction in glucose production by the liver. scispace.commdpi.compatsnap.com This insulin-sensitizing effect has established TZDs like rosiglitazone (B1679542) and pioglitazone (B448) as important tools for the study and management of insulin resistance. scispace.comnih.gov
Rationale for Investigating Unsaturated Thiazolidinedione Derivatives
The thiazolidinedione scaffold allows for chemical modifications at several positions, with substitutions at the 5-position of the ring being particularly influential on the compound's biological properties. researchgate.net A key area of research involves the creation of unsaturated derivatives, characterized by a double bond at this 5-position, often via a Knoevenagel condensation reaction. juniperpublishers.com This results in an α,β-unsaturated ketone structure, a feature that distinguishes these didehydro analogues from their saturated parent compounds. juniperpublishers.com
The primary rationale for investigating these unsaturated derivatives is to explore how this structural change impacts pharmacological activity. The presence and configuration of the double bond can significantly alter the molecule's shape and electronic properties, which in turn may influence its binding affinity for the PPARγ receptor, as well as its pharmacokinetic profile and metabolism. ontosight.ai There is conflicting evidence regarding the effect of this unsaturation; some studies suggest that unsaturated derivatives can be more biologically active than their saturated counterparts, while other research indicates the opposite, where saturation at the 5-position confers higher activity. juniperpublishers.comijpsdronline.com This discrepancy underscores the complexity of TZD structure-activity relationships and highlights the necessity of investigating each derivative individually to determine its specific characteristics.
Positioning of Didehydro Rosiglitazone, (5Z)- within Thiazolidinedione Research Trajectories
Didehydro rosiglitazone, (5Z)- is a direct analogue and a key intermediate in the synthesis of the well-known TZD, rosiglitazone. ontosight.aigoogle.com It is the immediate precursor that is reduced to form the saturated thiazolidine-2,4-dione ring of rosiglitazone. google.com Consequently, it is frequently encountered in research as a rosiglitazone-related compound or a process impurity. ontosight.ai
Data Tables
Table 1: Chemical and Physical Properties of Didehydro rosiglitazone, (5Z)-
| Property | Value | Source |
| IUPAC Name | (5Z)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | nih.gov |
| Molecular Formula | C₁₈H₁₇N₃O₃S | nih.gov |
| Molecular Weight | 355.4 g/mol | nih.gov |
| CAS Number | 160596-25-8 | nih.gov |
| Monoisotopic Mass | 355.09906259 Da | nih.gov |
| Topological Polar Surface Area | 96.8 Ų | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 5 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
| Complexity | 518 | nih.gov |
| XLogP3 | 3.2 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,12H,10-11H2,1H3,(H,20,22,23)/b15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDYSWMAMRPMST-QINSGFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128074 | |
| Record name | (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160596-25-8, 122320-74-5 | |
| Record name | (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160596-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Didehydro rosiglitazone, (5Z)- | |
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| Record name | (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
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| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methylene] | |
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| Record name | DIDEHYDRO ROSIGLITAZONE, (5Z)- | |
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Synthetic Methodologies and Chemical Transformations of Didehydro Rosiglitazone, 5z
Strategies for the Stereoselective Introduction of the (5Z)-Didehydro Moiety
The primary method for introducing the exocyclic double bond at the C-5 position of the thiazolidinedione ring is the Knoevenagel condensation. nih.govresearchgate.netnih.govwikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound, in this case, 2,4-thiazolidinedione, with an appropriate aldehyde. For the synthesis of Didehydro rosiglitazone (B1679542), (5Z)-, the aldehyde precursor would be 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde.
The stereoselectivity of the Knoevenagel condensation, yielding the desired (Z)-isomer, is a critical aspect. Research indicates that the (Z)-isomer is often the thermodynamically more stable product and is preferentially formed under various reaction conditions. researchgate.net The use of specific catalysts and solvents can further influence the stereochemical outcome. Weakly basic catalysts such as piperidine (B6355638) or the use of ionic liquids have been reported to effectively catalyze the condensation, often leading to the selective formation of the (Z)-isomer. researchgate.net Ultrasound-assisted synthesis has also been employed to accelerate the reaction and improve yields of (Z)-isomers. nih.gov
The general reaction scheme is as follows:
Scheme 1: General Knoevenagel condensation for the synthesis of (5Z)-didehydro rosiglitazone.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 2,4-Thiazolidinedione | 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde | Piperidine, Ethanol, Reflux | Didehydro rosiglitazone, (5Z)- |
| 2,4-Thiazolidinedione | 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde | [TMG][Lac] (ionic liquid), Ultrasound | Didehydro rosiglitazone, (5Z)- |
Note: This table represents a generalized synthetic approach based on reported methods for analogous compounds.
Approaches for Functionalization and Derivatization of the Thiazolidinedione Ring
The thiazolidinedione ring of Didehydro rosiglitazone, (5Z)- offers several sites for functionalization, primarily at the N-3 position. The nitrogen atom can be alkylated or acylated to introduce various substituents, potentially modulating the compound's properties.
Furthermore, modifications can be made to the thiazolidinedione ring itself, although this is less common. The carbonyl groups at the C-2 and C-4 positions are generally considered crucial for the biological activity of many TZD derivatives and are often retained. However, the synthesis of thione analogues, where one or both carbonyl oxygens are replaced by sulfur, has been explored for other TZD-based compounds.
Exploration of Chemical Reactivity and Novel Reaction Pathways
The exocyclic double bond in Didehydro rosiglitazone, (5Z)- is a key site of chemical reactivity. This electron-deficient double bond, being conjugated to the two carbonyl groups of the thiazolidinedione ring, is susceptible to nucleophilic attack. This reactivity allows for a variety of chemical transformations.
One important reaction is the reduction of the double bond to produce the parent compound, rosiglitazone. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). jst.go.jp
The double bond can also participate in Michael additions with various nucleophiles. For instance, the reaction with thiols like p-thiocresol has been reported for analogous 5-arylidene-2,4-thiazolidinediones. acs.org Similarly, reactions with amines, such as piperidine, can occur at the exocyclic double bond. acs.org These reactions provide a pathway to a diverse range of C-5 substituted thiazolidinediones.
Diazoalkanes have also been shown to react with the exocyclic double bond of similar compounds, leading to the formation of spiro-pyrazolino-thiazolidinedione derivatives. acs.org
Design and Synthesis of Structurally Modified Didehydro Rosiglitazone Analogues
The design and synthesis of structurally modified analogues of Didehydro rosiglitazone, (5Z)- are driven by the search for compounds with improved properties. Modifications can be targeted at three main regions of the molecule: the pyridine (B92270) ring, the ethoxy linker, and the thiazolidinedione ring system.
Table of Potential Modifications for Analogue Synthesis
| Molecular Region | Potential Modification | Synthetic Approach |
| Pyridine Ring | Substitution with different heterocyclic or aromatic rings. | Synthesis of novel aldehyde precursors for Knoevenagel condensation. |
| Ethoxy Linker | Variation of linker length or introduction of different functional groups (e.g., amides, sulfonamides). | Multi-step synthesis of aldehyde precursors with modified linkers. |
| Benzylidene Moiety | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring. | Use of appropriately substituted benzaldehydes in the Knoevenagel condensation. |
| Thiazolidinedione Ring | N-alkylation or N-acylation. | Reaction of the synthesized Didehydro rosiglitazone with alkyl or acyl halides. |
The synthesis of these analogues generally follows the same fundamental synthetic pathway, beginning with the preparation of a suitably functionalized aldehyde, followed by a Knoevenagel condensation with 2,4-thiazolidinedione. Subsequent modifications can then be carried out on the resulting didehydro-TZD scaffold. The exploration of these analogues allows for a detailed investigation of structure-activity relationships.
Molecular Mechanisms of Action and Intracellular Signaling Pathways
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligand Interactions
The primary molecular target for the parent compound, Rosiglitazone (B1679542), is the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, forming the basis of its insulin-sensitizing effects. However, its metabolite, Didehydro-rosiglitazone, shows a markedly reduced interaction with this key receptor.
Research into the metabolic pathways of Rosiglitazone has identified Didehydro-rosiglitazone as a notable metabolite. Crucially, studies characterizing its activity have consistently demonstrated that it possesses greatly diminished agonistic properties towards PPARγ. In direct comparisons, Didehydro-rosiglitazone was found to be approximately 100-fold less potent than Rosiglitazone in both its ability to bind to PPARγ and its capacity to initiate the transactivation of PPARγ-responsive genes. This significant reduction in activity indicates that the metabolic conversion of Rosiglitazone to its didehydro form represents a pathway of pharmacological deactivation.
Table 1: Comparative Potency at PPARγ
| Compound | Relative Binding Affinity | Relative Transactivation Potency |
|---|---|---|
| Rosiglitazone | 1 (Reference) | 1 (Reference) |
| Didehydro-rosiglitazone | ~100-fold less potent | ~100-fold less potent |
Detailed structural analyses for the parent compound, Rosiglitazone, have elucidated its interaction with the PPARγ ligand-binding domain. Rosiglitazone's thiazolidinedione head group forms critical hydrogen bonds with a suite of amino acid residues, including Ser289, His323, His449, and Tyr473, which stabilizes the active conformation of the receptor. rcsb.orgnih.govsemanticscholar.orgresearchgate.net
Specific molecular docking and crystallographic studies detailing the precise interactions of Didehydro-rosiglitazone with these critical amino acid residues are not extensively available in the current scientific literature. Given its significantly lower binding affinity, it can be inferred that the structural alteration in the metabolite compromises the optimal hydrogen bonding and hydrophobic interactions necessary for potent receptor activation, though it likely still interacts with the same binding pocket.
PPARγ activation influences gene expression through two primary mechanisms: transactivation and transrepression. researchgate.net Transactivation involves the direct binding of the PPARγ-RXR heterodimer to specific DNA sequences (PPREs) to upregulate genes, particularly those in metabolic pathways. Transrepression involves the interference of PPARγ with other signaling pathways, often leading to anti-inflammatory effects.
As noted, Didehydro-rosiglitazone is a substantially weaker activator of PPARγ-mediated transactivation compared to Rosiglitazone. There is currently a lack of specific research findings detailing the differential effects of Didehydro-rosiglitazone on PPARγ-mediated transrepression.
Insulin (B600854) Sensitization Mechanisms at the Cellular and Subcellular Level
The insulin-sensitizing effects of potent PPARγ agonists like Rosiglitazone are well-documented and occur through the modulation of glucose transporters and the expression of genes central to glucose and lipid metabolism. ebmconsult.comdrugbank.com
Potent PPARγ agonists can influence glucose uptake by regulating the expression and translocation of glucose transporters such as GLUT1 and GLUT4. For instance, Rosiglitazone has been shown to increase total cellular levels of GLUT1 and enhance the translocation of both GLUT1 and GLUT4 to the plasma membrane in adipocytes. researchgate.netnih.govnih.gov
There is no specific information available from the reviewed scientific literature that details the direct effects of Didehydro-rosiglitazone on the expression and localization of GLUT1 or GLUT4. Its significantly reduced potency as a PPARγ agonist suggests that it would have minimal impact on these downstream mechanisms compared to its parent compound.
The activation of PPARγ by full agonists leads to broad changes in the expression of genes involved in glucose and lipid homeostasis. This includes genes related to fatty acid uptake and storage, triglyceride metabolism, and glucose utilization. nih.govnih.govresearchgate.net
Specific studies detailing the modulation of glucose and lipid metabolic gene expression profiles in response to treatment with Didehydro-rosiglitazone are not available. The profound decrease in its ability to transactivate PPARγ strongly implies that it does not significantly engage these metabolic gene regulatory pathways.
Preclinical Pharmacological and Biological Investigations of Didehydro Rosiglitazone, 5z
In Vitro Cellular Studies
Assessment of Anti-diabetic Activity in Insulin-Resistant Cell Models
The anti-diabetic potential of compounds related to Didehydro rosiglitazone (B1679542), (5Z)-, such as rosiglitazone, has been evaluated in various insulin-resistant cell models. Rosiglitazone, a well-known thiazolidinedione, acts as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). fda.gov Activation of PPARγ is a key mechanism for improving insulin (B600854) sensitivity. fda.gov In humans, these receptors are prevalent in tissues crucial for insulin action, such as adipose tissue, skeletal muscle, and the liver. fda.gov The activation of these nuclear receptors regulates the transcription of genes involved in glucose control, including its production, transport, and utilization. fda.gov
Animal models of type 2 diabetes, characterized by insulin resistance, have demonstrated the antidiabetic activity of rosiglitazone. fda.gov It has been shown to lower blood glucose levels and reduce hyperinsulinemia in these models. fda.gov The mechanism behind this activity is attributed to increased insulin sensitivity in the liver, muscle, and adipose tissues. fda.gov Specifically, the expression of the insulin-regulated glucose transporter GLUT-4 was found to be increased in adipose tissue. fda.gov
Furthermore, PPARγ agonists like thiazolidinediones enhance peripheral insulin sensitivity by promoting the transcription of genes that increase glucose uptake and improve insulin-stimulated glucose disposal in muscle. researchgate.net They also enhance insulin signaling, lower circulating levels of free fatty acids, and stimulate the differentiation of adipocytes, leading to the formation of smaller, more insulin-sensitive fat cells. researchgate.net
Evaluation of Anti-inflammatory Effects in Immune and Adipose Cells
The anti-inflammatory properties of rosiglitazone, a related compound, have been investigated in immune and adipose cells. In human CD4+ T cells and dendritic cells (DCs) maintained in an inflammatory-like microenvironment, rosiglitazone was found to inhibit the release of the C-X-C motif chemokine ligand 10 (CXCL10), likely through a transcriptional mechanism. nih.gov It also reduced the levels of tumor necrosis factor-alpha (TNFα) in CD4+ T cells. nih.gov
In mature 3T3-L1 adipocytes, rosiglitazone has been shown to suppress the cytokine-induced release of CXCL2. nih.govplos.org This inhibitory effect on CXCL2 release is considered a general anti-inflammatory action in mature adipocytes, as the expression of cyclooxygenase-2 (Cox-2), another pro-inflammatory molecule, was also repressed by rosiglitazone following cytokine stimulation. nih.govplos.org Notably, these anti-inflammatory effects were dependent on the differentiation state of the adipocytes, with rosiglitazone being effective in mature adipocytes but not in early-stage 3T3-L1 adipocytes. nih.govplos.org This suggests that the presence of mature adipocytes contributes to the inflammatory state and that PPARγ activation can suppress these inflammatory signals. nih.gov
Further studies in a high-fat diet-induced obesity model in mice demonstrated that rosiglitazone treatment attenuated white adipose tissue (WAT) inflammation. tno.nl This was associated with a significant activation of PPARγ in WAT and a reduction in the expression of pro-inflammatory factors such as TNF-α and leptin, while increasing the expression of the anti-inflammatory adipokine, adiponectin. tno.nl
| Cell Type | Inflammatory Mediator | Effect of Rosiglitazone | Reference |
| Human CD4+ T cells | CXCL10, TNFα | Inhibition of release | nih.gov |
| Human Dendritic Cells | CXCL10 | Inhibition of release | nih.gov |
| Mature 3T3-L1 Adipocytes | CXCL2, Cox-2 | Suppression of release | nih.govplos.org |
| White Adipose Tissue (in vivo) | TNF-α, Leptin | Reduced expression | tno.nl |
| White Adipose Tissue (in vivo) | Adiponectin | Increased expression | tno.nl |
Impact on Adipogenesis and Adipocyte Differentiation Processes
The influence of related compounds on adipogenesis and adipocyte differentiation has been a significant area of research. In human mesenchymal stem cells derived from bone marrow, exposure to rosiglitazone was found to potentiate adipogenic differentiation. nih.gov It shifted the differentiation pathway from an osteogenic phenotype towards an adipogenic one, as evidenced by the formation of lipid droplets. nih.gov This was accompanied by a marked increase in the expression of the adipogenesis marker, fatty-acid binding protein 4 (FABP4), and a reduction in the expression of Runx2, a marker for osteoblastogenesis. nih.gov
Studies using telomerase-transformed mesenchymal stromal cells (iMSCs) have shown that rosiglitazone enhances adipogenesis through the overexpression of PPAR-γ and C/EBP-α. nih.gov More specifically, it was observed to enhance brown adipogenesis, indicated by the upregulation of EBF2 and UCP-1 and the characteristic multilocular morphology of the differentiated adipocytes. nih.gov This browning effect of rosiglitazone during the differentiation of iMSCs into adipocytes was associated with the activation of MAPK and PI3K signaling pathways. nih.gov
Further research on 3T3-L1 and C3H/10T1/2 adipocytes revealed that rosiglitazone induces mitochondrial biogenesis in fully differentiated cells in a time-dependent manner. researchgate.net This was supported by increased mitochondrial staining, citrate (B86180) synthase activity, and oxygen consumption, and was linked to increased adiponectin secretion. researchgate.net
| Cell Model | Key Findings | Molecular Markers/Pathways | Reference |
| Human Mesenchymal Stem Cells | Potentiated adipogenesis, shifted differentiation from osteogenic to adipogenic | Increased FABP4, Decreased Runx2 | nih.gov |
| Telomerase-Transformed Mesenchymal Stromal Cells (iMSCs) | Enhanced adipogenesis and brown adipogenesis | Overexpression of PPAR-γ, C/EBP-α; Upregulation of EBF2, UCP-1; Activation of MAPK and PI3K pathways | nih.gov |
| 3T3-L1 and C3H/10T1/2 Adipocytes | Induced mitochondrial biogenesis | Increased mitochondrial gene transcripts | researchgate.net |
Investigation of Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
The antiproliferative and cytotoxic effects of related compounds have been explored in various cancer cell lines. In human colorectal carcinoma cell lines, HCT 116 and HT 29, rosiglitazone demonstrated a dose-dependent decrease in cell proliferation. nih.govresearchgate.net High glucose levels were found to diminish the cytotoxic effect of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), but rosiglitazone was shown to exert a synergistic effect on 5-FU's cytotoxicity, regardless of the glucose concentration. nih.govresearchgate.net Cell cycle analysis revealed that rosiglitazone caused an S-phase arrest in these cells. nih.gov
Similarly, in hepatocellular carcinoma (HCC) cell lines, BEL-7402 and Huh-7, rosiglitazone was found to enhance the anti-tumor activity of 5-FU. nih.gov This synergistic effect was mediated by the activation of the PPARγ signaling pathway, which led to an increase in the expression of the tumor suppressor PTEN and a decrease in the expression of COX-2. nih.gov The viability of cells treated with a combination of rosiglitazone and 5-FU was significantly lower compared to treatment with either agent alone. nih.gov
| Cancer Cell Line | Key Findings | Mechanism of Action | Reference |
| HCT 116 (Colorectal Carcinoma) | Dose-dependent decrease in proliferation, synergistic effect with 5-FU | S-phase arrest | nih.govresearchgate.net |
| HT 29 (Colorectal Carcinoma) | Dose-dependent decrease in proliferation, synergistic effect with 5-FU | S-phase arrest | nih.govresearchgate.net |
| BEL-7402 (Hepatocellular Carcinoma) | Enhanced anti-tumor effect of 5-FU | Activation of PPARγ, increased PTEN expression, decreased COX-2 expression | nih.gov |
| Huh-7 (Hepatocellular Carcinoma) | Enhanced anti-tumor effect of 5-FU | Activation of PPARγ, increased PTEN expression, decreased COX-2 expression | nih.gov |
Study of Glucose Uptake Mechanisms in Specialized Cell Types (e.g., glomerular podocytes)
The effects of related compounds on glucose uptake have been studied in specialized cells like human glomerular podocytes. Rosiglitazone has been shown to have a direct and protective effect on glucose uptake in wild-type human podocytes. nih.govnih.gov This effect represents a novel mechanism by which PPARγ agonists may improve podocyte function, particularly in the context of diabetic nephropathy. nih.govnih.gov
Specifically, rosiglitazone significantly increased both basal and insulin-stimulated glucose uptake in these cells. nih.govnih.gov This increase was associated with the translocation of the glucose transporter GLUT1 to the plasma membrane. nih.govnih.gov The effect was blocked by GLUT1 small interfering RNA, confirming the role of this transporter. nih.govnih.gov Importantly, this effect was not observed in nephrin-deficient podocytes, human glomerular endothelial cells, or proximal tubular cells, suggesting a specific action on functional podocytes. nih.govnih.gov
| Cell Type | Effect of Rosiglitazone | Mechanism | Reference |
| Human Glomerular Podocytes (wild-type) | Increased basal and insulin-stimulated glucose uptake | Translocation of GLUT1 to the plasma membrane | nih.govnih.gov |
| Nephrin-deficient Podocytes | No increase in glucose uptake | - | nih.govnih.gov |
| Human Glomerular Endothelial Cells | No increase in glucose uptake | - | nih.govnih.gov |
| Proximal Tubular Cells | No increase in glucose uptake | - | nih.govnih.gov |
Modulation of Heat Shock Proteins and the Endothelin System in Vascular Cell Models
Research in animal models has shed light on the modulation of heat shock proteins (HSPs) and the endothelin system by related compounds in vascular contexts. In a model of hypertension (DOCA-salt rats), treatment with rosiglitazone was found to counteract the increased expression of endothelin-1 (B181129) (ET-1) in the aorta and kidney. nih.govnih.gov This was associated with the blood pressure-lowering effects of the drug. nih.govnih.gov
The study also investigated the expression of various HSPs. In the kidney and heart of the hypertensive rats, the protein expression of HSP70, HSP32, and HSP25 was increased. Rosiglitazone treatment attenuated this increase in the kidney, but not in the heart. nih.gov These findings suggest that the up-regulation of HSPs may play a protective role against tissue damage, and that rosiglitazone's beneficial vascular effects may be partly mediated through its influence on the endothelin system and HSPs. nih.govnih.gov
| Tissue (in vivo model) | Effect of Rosiglitazone | Molecular Target | Reference |
| Aorta (DOCA-salt rats) | Decreased ET-1 mRNA expression | Endothelin-1 | nih.govnih.gov |
| Kidney (DOCA-salt rats) | Decreased ET-1 mRNA expression, Attenuated increase in HSP70, HSP32, HSP25 | Endothelin-1, Heat Shock Proteins | nih.govnih.gov |
Characterization of Cholesterol Efflux Capacity in Cellular Systems
Investigations in cellular systems have explored the compound's role in modulating cholesterol efflux, a key process in reverse cholesterol transport (RCT) where excess cholesterol is removed from peripheral cells and transported to the liver for excretion. frontiersin.org In atherosclerotic rabbit models, treatment with the related compound rosiglitazone has been shown to improve the rate of HDL-induced cholesterol efflux from peritoneal macrophages and hepatocytes. semanticscholar.org This enhancement is attributed to the upregulation of key transporters involved in cholesterol movement. semanticscholar.org
Specifically, the expression of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (SR-BI) was increased at both the mRNA and protein levels in these cells. semanticscholar.org ABCA1 is crucial for the efflux of cholesterol to lipid-poor apolipoprotein A-I (apoA-I), forming pre-β-HDL particles, while SR-BI mediates the selective uptake of cholesteryl esters from HDL by the liver. semanticscholar.orgnih.gov By upregulating these transporters, the compound effectively enhances the capacity of cells to unload excess cholesterol, a mechanism with anti-atherogenic potential. semanticscholar.org
In Vivo Animal Model Studies
The efficacy of related thiazolidinediones in regulating glucose homeostasis has been extensively demonstrated in various animal models of type 2 diabetes and insulin resistance. fda.govfda.gov These compounds improve glycemic control by enhancing insulin sensitivity in key metabolic tissues, including the liver, skeletal muscle, and adipose tissue. fda.govfda.goveuropa.eu
In preclinical studies, administration of rosiglitazone led to significant reductions in blood glucose concentrations and ameliorated hyperinsulinemia in models such as the ob/ob obese mouse, the db/db diabetic mouse, and the fa/fa fatty Zucker rat. fda.govfda.gov This antidiabetic activity is mediated by its action as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). fda.govnps.org.au Activation of PPARγ regulates the transcription of genes involved in glucose transport, production, and utilization, without stimulating pancreatic insulin secretion, thereby avoiding induced hypoglycemia. fda.goveuropa.eu For instance, a notable effect is the increased expression of the insulin-regulated glucose transporter GLUT-4 in adipose tissue. fda.govfda.gov
Further studies using a vanadyl rosiglitazone complex in diabetic mice also showed effective regulation of blood glucose levels and alleviation of related diabetic symptoms like polydipsia, polyphagia, and polyuria. researchgate.netnih.gov
| Animal Model | Key Findings | Reference |
|---|---|---|
| ob/ob Obese Mouse | Reduced blood glucose and hyperinsulinemia | fda.govfda.gov |
| db/db Diabetic Mouse | Reduced blood glucose and hyperinsulinemia | fda.govfda.gov |
| fa/fa Fatty Zucker Rat | Reduced blood glucose and hyperinsulinemia | fda.govfda.gov |
| Streptozotocin (STZ)-induced Diabetic Rat | Normalization of elevated blood glucose by related vanadium complexes | researchgate.net |
| Nicotine-exposed Rat Offspring (model of reduced β-cell mass) | Prevented development of dysglycemia by increasing β-cell mass through enhanced proliferation and decreased apoptosis | nih.gov |
In studies with type 2 diabetic patients, treatment with rosiglitazone resulted in a significant reduction in fasting plasma glucose, which was tightly correlated with a decrease in both fractional gluconeogenesis and absolute gluconeogenic flux. nih.gov This occurred without a significant effect on glycogenolytic flux, indicating a specific inhibitory action on the synthesis of new glucose. nih.gov
Concurrently, these agents reduce fasting insulin levels. nih.gov This effect is a direct consequence of improved insulin sensitivity in peripheral tissues and the liver. nps.org.aupsu.edu By making the body more responsive to its own insulin, the pancreas is no longer required to overproduce insulin to manage blood glucose, leading to a reduction in the characteristic hyperinsulinemia of type 2 diabetes. nps.org.aunih.gov This improvement in insulin action is also linked to a reduction in circulating free fatty acids and a redistribution of lipids from the liver and muscle to peripheral adipose tissue. nps.org.aunih.gov
| Parameter | Effect Observed (with Rosiglitazone) | Reference |
|---|---|---|
| Fasting Plasma Glucose | Decreased | nih.govnih.gov |
| Fasting Insulin | Decreased | nih.govresearchgate.net |
| Hepatic Gluconeogenesis (GNG) Flux | Decreased | nih.gov |
| Hepatic Triglyceride Content | Decreased | nih.gov |
| Plasma Fatty Acid Concentration | Decreased | nih.gov |
There is growing interest in the potential of anti-diabetic agents for neurodegenerative disorders like Alzheimer's disease (AD), given the pathological links between AD and type 2 diabetes, sometimes referred to as "type 3 diabetes". mdpi.comnih.gov In cellular and rodent models of AD, rosiglitazone has been reported to improve cognitive impairment and reverse AD-like pathology. mdpi.comnih.govresearchgate.net
A key mechanism under investigation is the modulation of brain-derived neurotrophic factor (BDNF), a protein critical for neuronal survival, neuroplasticity, and energy homeostasis. mdpi.comnih.gov BDNF levels are often decreased in CNS disorders, making it a therapeutic target. nih.gov Preclinical studies show that rosiglitazone can modulate the expression of BDNF. mdpi.comnih.gov This modulation is thought to occur through two main pathways: direct PPARγ-mediated transcriptional regulation and the upregulation of the cyclic AMP-response element binding protein (CREB)/BDNF/tropomyosin receptor kinase B (TrkB) pathway. mdpi.comresearchgate.netresearchgate.net In vivo studies have confirmed the efficacy of orally administered rosiglitazone in modulating BDNF, CREB, and TrkB. mdpi.com
Diabetic nephropathy (DN) is a major complication of diabetes characterized by progressive kidney damage. nih.gov Studies in animal models suggest that thiazolidinediones can ameliorate DN through mechanisms independent of their glucose-lowering effects. nih.govkjim.org
In DBA/2J mice with streptozotocin-induced diabetes, rosiglitazone treatment prevented the development of key features of DN. nih.gov It significantly abrogated the increase in albuminuria and the expansion of the glomerular extracellular matrix. nih.gov Furthermore, it prevented podocyte loss and the accumulation of glomerular fibronectin, which are markers of early DN. nih.gov These protective effects were associated with a marked reduction in markers of oxidative stress, such as protein-bound o,o′-dityrosine and HODE (hydroxyoctadecadienoic acid), in both the plasma and renal cortex. nih.gov Other studies suggest that the beneficial renal effects may also be mediated by the suppression of transforming growth factor-β (TGF-β), a key player in the fibrotic processes of diabetic nephropathy. kjim.org
The relationship between insulin resistance and hypertension is well-established. researchgate.net Preclinical studies have investigated the effects of insulin-sensitizing agents in models of hypertension. In the two-kidney-one-clip (2K1C) model of renovascular hypertension, rosiglitazone demonstrated beneficial effects on adverse cardiac and vascular remodeling. researchgate.net
In studies involving hypertensive, nondiabetic patients, rosiglitazone treatment led to significant decreases in both 24-hour systolic and diastolic blood pressure. nih.gov This reduction in blood pressure was significantly correlated with the improvement in insulin sensitivity. nih.gov Similarly, in men with type 2 diabetes and coronary artery disease, one year of rosiglitazone treatment reduced resting blood pressure and the blood pressure response to exercise. nih.gov The mechanisms are thought to involve improved endothelial function, reduced sympathetic tone, and favorable changes in vascular markers. clinicaltrials.govmdpi.com For instance, thiazolidinediones have been shown to decrease the production of endothelin-1, a potent vasoconstrictor. clinicaltrials.gov
Modulation of Skeletal and Vascular Mineralization Phenotypes
Preclinical investigations, primarily centered on the parent compound rosiglitazone, reveal a complex, dual role in modulating mineralization processes in both skeletal and vascular tissues. The activation of PPARγ by thiazolidinediones influences the fate of mesenchymal stem cells, the progenitors for both osteoblasts (bone-forming cells) and adipocytes (fat cells). nih.gove-enm.org
In vascular tissues, a similar pro-mineralization effect is observed. Pathological vascular calcification is a process where vascular smooth muscle cells (VSMCs) undergo an osteoblast-like transformation. Research has shown that in cultures of calcifying human vascular cells, rosiglitazone enhances this pathological extracellular matrix mineralization. mdpi.com This finding is significant as vascular calcification is a key component of atherosclerosis. mdpi.com Interestingly, this pro-calcific effect in vascular cells could be prevented by the antioxidant resveratrol, pointing to the role of oxidative stress in this pathway. mdpi.com A gene signature associated with rosiglitazone was identified in early-phase osteoblast cultures and was also found to be present in human carotid plaque, further linking the drug's mechanism to vascular pathology. mdpi.com
| Model System | Tissue Type | Key Findings | Reference |
|---|---|---|---|
| Human Mesenchymal Stem Cells (hMSCs) | Skeletal | Accelerates osteoblast differentiation and extracellular matrix mineralization; increases oxidative stress and osteoblast death. | mdpi.com |
| Calcifying Human Vascular Cells | Vascular | Enhances pathological extracellular matrix mineralization; effect preventable by the antioxidant resveratrol. | mdpi.com |
| C57BL/6 Mice (Adult and Aged) | Skeletal | Significantly decreases bone volume. Bone loss is correlated with attenuated bone formation (adults) or increased osteoclastogenesis (aged). | nih.gov |
| C57BL/6 Mice (Young) | Skeletal | Bone was least affected, though a significant decrease in bone formation rate was observed. | nih.gov |
Performance of Preclinical Models in Predicting Organ-Specific Injury Mechanisms
The performance of preclinical models in accurately predicting organ-specific toxicity in humans is a critical aspect of drug development. The case of thiazolidinediones, particularly the comparison between rosiglitazone and the withdrawn drug troglitazone (B1681588), provides a salient example of the limitations of traditional models and the potential of newer approaches for predicting drug-induced liver injury (DILI). nih.govresearchgate.net
Troglitazone was withdrawn from the market due to severe, idiosyncratic hepatotoxicity. nih.gov A systematic review of preclinical and clinical data revealed that conventional in vivo animal studies failed to predict troglitazone's significant potential to cause severe liver injury in the broader patient population when compared to rosiglitazone, which remains on the market. nih.govresearchgate.net This highlights a major gap in the predictive power of these traditional animal models for certain types of organ injury.
In contrast, a retrospective analysis of in vitro data from the U.S. Environmental Protection Agency's ToxCast database showed marked differences between the two drugs. nih.govresearchgate.net Troglitazone was found to be active in twice as many in vitro assays (129) as rosiglitazone (60). nih.govresearchgate.net This strong signal from the in vitro screening indicated a much greater potential for off-target effects with troglitazone, offering a mechanistic insight that was not apparent from the animal studies. nih.govresearchgate.net These findings suggest that for predicting DILI, large-scale in vitro screening models that assess a wide range of biological processes may offer superior predictive value over standard preclinical animal trials. researchgate.net This new paradigm could help reduce drug attrition in late-stage development and prevent adverse reactions by deploying mechanistic information at earlier stages of the drug development process. nih.govresearchgate.net
| Preclinical Model Type | Subject Compounds | Performance in Predicting Differential Liver Injury Potential | Reference |
|---|---|---|---|
| In Vivo Animal Trials | Troglitazone vs. Rosiglitazone | Failed to provide a strong hazard signal for the severe liver injury potential of troglitazone. | nih.govresearchgate.net |
| In Vitro Assays (ToxCast Database) | Troglitazone vs. Rosiglitazone | Showed marked differences; troglitazone was active in twice as many assays, indicating a strong signal for more off-target effects. | nih.govresearchgate.net |
Structure Activity Relationship Sar Studies and Computational Drug Design
Elucidation of Structural Features Governing PPARγ Agonism and Selectivity
Didehydro-rosiglitazone, (5Z)- is a derivative of the well-known PPARγ agonist, rosiglitazone (B1679542). ontosight.ai Its structure-activity relationship is best understood by comparing it to the parent compound. The primary structural difference is the introduction of a double bond at the 5-position of the thiazolidinedione ring, creating a benzylidene moiety. ontosight.aibohrium.com This modification significantly impacts its interaction with the PPARγ receptor.
The thiazolidinedione (TZD) head group is a critical feature for PPARγ agonism. The acidic proton on the TZD ring is considered essential for establishing a high-affinity interaction within the ligand-binding domain (LBD) of the receptor. bohrium.comresearchgate.net This interaction involves forming hydrogen bonds with key amino acid residues, anchoring the ligand in the binding pocket. researchgate.net
Studies on alkenic analogs of rosiglitazone, such as Didehydro-rosiglitazone, (5Z)-, have shown that the introduction of the double bond can lead to a reduction in the efficacy of transactivating agonistic activity compared to rosiglitazone. nih.gov However, this structural change can also confer slightly more potent transrepression activity, which is associated with the anti-inflammatory effects of PPARγ ligands. bohrium.comnih.gov This suggests a potential separation of the transactivating (metabolic) and transrepressional (inflammatory) signaling pathways based on this structural modification.
Identification of Chemical Motifs Responsible for Specific Biological Activities
The biological activity of Didehydro-rosiglitazone, (5Z)- can be dissected by examining its key chemical motifs.
Thiazolidine-2,4-dione (TZD) Ring: This heterocyclic motif is the quintessential pharmacophore for this class of PPARγ agonists. It acts as a hydrogen bond donor and acceptor, forming crucial interactions with Ser289, His323, His449, and Tyr473 in the PPARγ LBD, which are vital for anchoring the molecule and initiating the conformational changes required for receptor activation. researchgate.netresearchgate.net
Central Phenyl Ring and Ethoxy Linker: This part of the molecule serves as a rigid scaffold, correctly positioning the TZD head and the tail group. The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket.
(5Z)-Benzylidene Double Bond: The introduction of this double bond creates a more planar and rigid structure at the connection to the TZD ring compared to the single bond in rosiglitazone. This rigidity affects the angle and distance of approach to the interacting amino acids in the LBD, influencing the balance between transactivation and transrepression activities. nih.gov
Methyl(pyridin-2-yl)amino Tail Group: This terminal group extends into a different region of the LBD. Modifications to this part of the molecule, such as the removal or alteration of the methyl group, have been shown to significantly impact the selectivity for transrepression over transactivation. nih.gov
| Chemical Motif | Primary Biological Role | Key Interactions/Properties |
|---|---|---|
| Thiazolidine-2,4-dione (TZD) Ring | PPARγ Binding and Activation | Forms hydrogen bonds with key residues (Ser289, His323, His449, Tyr473) in the LBD. researchgate.netresearchgate.net |
| (5Z)-Benzylidene Double Bond | Modulation of Agonist Efficacy | Increases planarity, potentially enhancing transrepression activity while reducing transactivation. nih.gov |
| Methyl(pyridin-2-yl)amino Group | Selectivity and Potency | Influences the selectivity between transrepression and transactivation activities. nih.gov |
Assessment of the Influence of Stereochemical Configuration on Pharmacological Profile
The stereochemistry of Didehydro-rosiglitazone is precisely defined as (5Z)-, and this configuration is critical for its biological activity. ontosight.aincats.io The "Z" designation refers to the arrangement of the substituents around the exocyclic double bond, where the highest priority groups (the phenyl ring and the thiazolidinedione ring) are on the same side ("Zusammen") of the double bond.
This specific geometric arrangement ensures that the molecule adopts the correct three-dimensional shape to fit snugly within the complex architecture of the PPARγ LBD. Any deviation from this (5Z)-configuration, such as the corresponding (5E)-isomer, would result in a different spatial orientation of the TZD head group and the phenyl ring. Such a change would likely disrupt the critical hydrogen bonding network and hydrophobic interactions required for high-affinity binding and receptor activation, leading to a significant loss of pharmacological potency. Therefore, the (5Z)-stereochemistry is not an incidental feature but a fundamental requirement for the compound's pharmacological profile as a PPARγ agonist. ontosight.ai
Computational Chemistry and Molecular Modeling Approaches
Computational methods are indispensable tools for understanding the interactions of ligands like Didehydro-rosiglitazone, (5Z)- at an atomic level.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its receptor. nih.gov For Didehydro-rosiglitazone, (5Z)-, docking simulations into the LBD of PPARγ (PDB ID: 2PRG) help visualize and quantify these interactions. Based on the known binding mode of rosiglitazone and other TZD analogs, Didehydro-rosiglitazone, (5Z)- is predicted to form a canonical set of hydrogen bonds with key residues in the binding pocket. researchgate.netresearchgate.net
The TZD head group is expected to form hydrogen bonds with amino acids Ser289, His323, His449, and Tyr473. researchgate.net Tyr473, located in the activation function-2 (AF-2) helix (H12), is a particularly critical residue for the activity of most PPARγ agonists. researchgate.netresearchgate.net The binding energy calculated from these simulations provides a theoretical estimate of the binding affinity. Docking studies of similar benzylidene-thiazolidinediones have shown high binding energies, suggesting stable interactions within the receptor. nih.gov
| Interacting Residue in PPARγ LBD | Predicted Interaction Type | Significance |
|---|---|---|
| Ser289 | Hydrogen Bond | Anchors the TZD head group. researchgate.netresearchgate.net |
| His323 | Hydrogen Bond | Contributes to the stabilization of the ligand. researchgate.netresearchgate.net |
| His449 | Hydrogen Bond | Key interaction for high-affinity binding. researchgate.netresearchgate.net |
| Tyr473 | Hydrogen Bond | Critical for receptor activation and interaction with the AF-2 helix. researchgate.netresearchgate.net |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.govarxiv.org MD simulations performed on PPARγ complexes with TZD ligands are used to assess the stability of the docked conformation and to understand the thermodynamic basis of binding. nih.gov
Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are analyzed. A stable RMSD for the ligand and the protein backbone over the simulation period (e.g., 100-150 ns) indicates that the ligand remains securely in the binding pocket and the complex is stable. nih.govnih.gov RMSF analysis can pinpoint which residues of the receptor are flexible and which are stabilized upon ligand binding. These simulations confirm the stability of the crucial hydrogen bonds predicted by docking and provide insights into the conformational changes the receptor undergoes upon binding, which is the first step in the cascade leading to gene transcription. mdpi.com
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov A structure-based pharmacophore model for a PPARγ agonist like Didehydro-rosiglitazone, (5Z)- would be generated by analyzing its interactions within the receptor's LBD. nih.gov
The key features of such a pharmacophore would include:
Hydrogen Bond Acceptors: Corresponding to the carbonyl oxygens of the TZD ring.
Hydrogen Bond Donor: Corresponding to the N-H group of the TZD ring.
Hydrophobic/Aromatic Centers: Representing the central phenyl ring and the pyridinyl ring, which engage in hydrophobic interactions within the binding pocket.
Excluded Volumes: These define regions of space within the binding site that should not be occupied by the ligand to avoid steric clashes. nih.gov
This model serves as a 3D query for screening virtual compound libraries to identify novel chemical scaffolds that possess the necessary features for PPARγ agonism. It also provides a blueprint for the rational optimization of existing leads like Didehydro-rosiglitazone, (5Z)- to enhance potency or selectivity. nih.govnih.gov
Metabolic Fate and Preclinical Drug Disposition of Didehydro Rosiglitazone, 5z
Identification and Characterization of Metabolites in In Vitro and Animal Systems
Currently, there are no specific studies that have identified and characterized the metabolites of (5Z)-didehydro rosiglitazone (B1679542) in either in vitro systems or animal models. Research has predominantly focused on the metabolic pathways of rosiglitazone.
For the parent compound, rosiglitazone, the primary routes of metabolism are N-demethylation and hydroxylation of the pyridine (B92270) ring. pharmgkb.orgnih.gov These processes lead to the formation of major metabolites such as N-desmethyl rosiglitazone and para-hydroxy rosiglitazone. nih.govpharmgkb.orgnih.gov These metabolites have been consistently identified in human, rat, and dog systems. nih.gov Further metabolism involves conjugation with sulfate (B86663) and glucuronic acid. pharmgkb.org
Given the structural similarity, it is plausible that (5Z)-didehydro rosiglitazone undergoes similar metabolic transformations. However, without direct experimental evidence, this remains a matter of scientific postulation.
Determination of Cytochrome P450 Enzyme Involvement (e.g., CYP2C8, CYP2C9) in Metabolism
The metabolism of rosiglitazone is well-established to be primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2C8 playing the dominant role and CYP2C9 contributing to a lesser extent. nih.govpharmgkb.org
Table 1: Key Cytochrome P450 Enzymes in Rosiglitazone Metabolism
| Enzyme | Role in Rosiglitazone Metabolism |
| CYP2C8 | Primary enzyme responsible for N-demethylation and hydroxylation. |
| CYP2C9 | Minor contributor to the metabolic pathways of rosiglitazone. |
Due to the shared core structure, it is highly probable that CYP2C8 and CYP2C9 are also involved in the metabolism of (5Z)-didehydro rosiglitazone. The presence of the exocyclic double bond in the thiazolidinedione ring of the didehydro- compound might influence the rate and regioselectivity of the metabolic reactions compared to rosiglitazone, but this has not been experimentally verified.
Role of Drug Transporters in Cellular Uptake and Efflux Mechanisms
The role of drug transporters in the disposition of (5Z)-didehydro rosiglitazone has not been specifically investigated. For rosiglitazone, information regarding transporter involvement is also not extensively detailed in the available literature. Understanding how this compound enters and exits cells is crucial for a complete picture of its pharmacokinetic profile.
Investigation of Bioactivation and Detoxification Pathways
There is no direct research available on the bioactivation and detoxification pathways of (5Z)-didehydro rosiglitazone. Bioactivation studies on the parent compound, rosiglitazone, have suggested the potential for reactive metabolite formation, as is the case with other thiazolidinediones. These studies have shown the formation of glutathione (B108866) (GSH) adducts, which can be an indicator of bioactivation. The detoxification of such reactive intermediates would likely involve conjugation with endogenous molecules like glutathione, a common cellular defense mechanism. However, whether (5Z)-didehydro rosiglitazone follows similar bioactivation and detoxification routes remains to be determined through specific scientific investigation.
Advanced Analytical Methodologies for Didehydro Rosiglitazone, 5z Research
High-Resolution Chromatographic Techniques for Compound and Metabolite Separation
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are fundamental techniques for the separation of Didehydro rosiglitazone (B1679542), (5Z)- from its parent compound, rosiglitazone, and other metabolites. researchgate.netnih.gov These methods offer high resolution and sensitivity, which are critical for analyzing complex biological samples.
Reverse-phase chromatography is a commonly employed mode for the separation of rosiglitazone and its derivatives. scielo.br A variety of stationary phases, including C18 and phenyl columns, have been successfully utilized. nih.govnih.gov The choice of mobile phase is critical for achieving optimal separation. Typical mobile phases consist of a mixture of an aqueous component (often with a pH modifier like formic acid or a buffer such as ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govscielo.brnih.gov Gradient elution, where the proportion of the organic solvent is varied over time, is often used to enhance the separation of compounds with different polarities. frontiersin.org
For the specific separation of enantiomers, which is relevant as rosiglitazone is a racemic mixture, chiral HPLC methods are indispensable. researchgate.netepa.gov Chiral stationary phases, such as Chiralcel OJ-H, have been used to resolve the enantiomers of rosiglitazone and its metabolites. researchgate.netresearchgate.net
Table 1: Exemplary Chromatographic Conditions for Rosiglitazone and Metabolite Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Luna C18 (100 mm x 2.0 mm, 3 µm) nih.gov | X-Terra RP-18 (100 mm x 3.9 mm, 3.5 µm) scielo.br | Gemini C18 (50 x 4.6 mm, 3 µm) nih.gov |
| Mobile Phase | Acetonitrile and 0.1% formic acid (60:40, v/v) nih.gov | Water, acetonitrile, and acetic acid (85:15:0.5, v/v/v) scielo.br | 10 mM ammonium formate (B1220265) (pH 4.0) and acetonitrile (10:90, v/v) nih.gov |
| Flow Rate | 0.2 mL/min nih.gov | 1.0 mL/min scielo.br | 0.8 mL/min nih.gov |
| Detection | Mass Spectrometry nih.gov | UV at 245 nm scielo.br | Mass Spectrometry nih.gov |
Mass Spectrometry-Based Methods for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both the structural elucidation and quantitative analysis of Didehydro rosiglitazone, (5Z)-. nih.govajpaonline.comxml-journal.net The high sensitivity and selectivity of MS allow for the detection and identification of trace amounts of the compound and its metabolites in various biological matrices. xml-journal.net
For structural elucidation, high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the molecule. frontiersin.orgchrom-china.com Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns of the parent ion, providing crucial information about the compound's structure. nih.govxml-journal.net By analyzing the fragmentation of Didehydro rosiglitazone, (5Z)-, researchers can confirm its structure and differentiate it from other related compounds.
Quantitative analysis is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple-quadrupole mass spectrometer. nih.govnih.gov These techniques offer excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. This allows for accurate quantification even in complex biological samples. nih.gov The development of validated LC-MS/MS methods is crucial for pharmacokinetic and tissue distribution studies. nih.gov
Table 2: Mass Spectrometric Parameters for Rosiglitazone and Metabolite Analysis
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Reference |
| Rosiglitazone | 358.1 | 135.1 | nih.gov |
| N-desmethyl rosiglitazone | 344.2 | 121.1 | nih.gov |
| p-hydroxy rosiglitazone | 374.1 | 151.1 | nih.gov |
Spectroscopic Techniques for Molecular Characterization
Spectroscopic techniques provide valuable information about the molecular structure and properties of Didehydro rosiglitazone, (5Z)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of organic molecules. While specific NMR data for Didehydro rosiglitazone, (5Z)- is not readily available in the provided search results, its application to rosiglitazone and its derivatives would provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the Didehydro rosiglitazone, (5Z)- molecule. The presence of characteristic absorption bands for carbonyl groups, aromatic rings, and other functional groups would help to confirm its structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used for quantitative analysis in conjunction with chromatography. scielo.brnih.gov The wavelength of maximum absorbance (λmax) is a characteristic property of the compound. For instance, first-derivative spectrophotometry has been developed for the determination of rosiglitazone. nih.gov
Biochemical and Cell-Based Assays for Functional and Mechanistic Characterization
To understand the biological activity of Didehydro rosiglitazone, (5Z)-, a variety of biochemical and cell-based assays are employed. As a derivative of rosiglitazone, a known peroxisome proliferator-activated receptor gamma (PPARγ) agonist, these assays often focus on its interaction with and activation of PPARγ. xml-journal.netfishersci.com
Biochemical assays can directly measure the binding affinity of the compound to the PPARγ ligand-binding domain (LBD). caymanchem.comcreativebiomart.net Techniques like fluorescence polarization and thermal shift assays are used to screen for and characterize PPARγ ligands. caymanchem.comnih.gov These assays can determine if Didehydro rosiglitazone, (5Z)- acts as an agonist or antagonist of the receptor. fishersci.com
Cell-based assays provide a more physiologically relevant system to study the functional consequences of receptor binding. fishersci.com Reporter gene assays, such as those using a GAL4-PPARγ chimeric receptor, are commonly used to measure the transcriptional activation of PPARγ in response to ligand binding. fishersci.comnih.gov Other cell-based assays can investigate downstream effects, such as adipocyte differentiation. nih.gov Furthermore, assays measuring the interaction with coregulator proteins can provide insights into the specific mechanisms of receptor activation or repression. fishersci.com
Table 3: Assays for Functional Characterization of PPARγ Ligands
| Assay Type | Principle | Information Gained | Reference |
| PPARγ Ligand Screening Assay | Competitive binding with a fluorescent probe. caymanchem.comcreativebiomart.net | Identifies compounds that bind to the PPARγ LBD. caymanchem.comcreativebiomart.net | caymanchem.comcreativebiomart.net |
| PPARγ Transcription Factor Assay | ELISA-based detection of PPARγ binding to its DNA response element. caymanchem.com | Measures the ability of a compound to modulate PPARγ binding to DNA. caymanchem.com | caymanchem.com |
| Cell-Based Reporter Assay | Measurement of reporter gene expression (e.g., luciferase, β-lactamase) under the control of a PPARγ-responsive promoter. fishersci.comnih.gov | Quantifies the agonist or antagonist activity of a compound on PPARγ transcriptional activation. fishersci.comnih.gov | fishersci.comnih.gov |
| Coregulator Interaction Assay | Measures the recruitment or displacement of coactivator or corepressor peptides to the PPARγ LBD. fishersci.com | Provides insight into the specific conformational changes induced by ligand binding and the subsequent recruitment of transcriptional machinery. fishersci.com | fishersci.com |
Application of "Omics" Technologies (e.g., transcriptomics, proteomics) for Pathway Discovery
"Omics" technologies offer a systems-level approach to understanding the biological effects of Didehydro rosiglitazone, (5Z)-. mdpi.comnih.gov By analyzing global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the metabolic and signaling pathways that are modulated by the compound. researchgate.netacs.orgresearchgate.net
Transcriptomics: This technology can reveal which genes are up- or down-regulated in response to treatment with Didehydro rosiglitazone, (5Z)-. This information can help to identify the downstream targets of PPARγ activation and uncover novel biological functions. acs.orgresearchgate.net
Proteomics: Proteomics analyzes changes in the protein expression profile of cells or tissues. This can provide a more direct link between the compound's activity and cellular function, as proteins are the primary effectors of biological processes. researchgate.netacs.org
Metabolomics: By profiling the changes in endogenous metabolites, metabolomics can provide a snapshot of the metabolic state of a biological system in response to the compound. researchgate.netresearchgate.net This is particularly relevant for a compound related to an anti-diabetic drug, as it can reveal effects on glucose and lipid metabolism. acs.org
The integration of these different "omics" datasets can provide a comprehensive and holistic view of the molecular mechanisms of action of Didehydro rosiglitazone, (5Z)-, leading to the discovery of new therapeutic pathways and biomarkers. researchgate.netacs.orgresearchgate.net
Future Research Directions and Translational Perspectives for Didehydro Rosiglitazone, 5z
Design and Synthesis of Next-Generation Analogues with Improved Preclinical Efficacy and Selectivity
The development of next-generation analogues of Didehydro rosiglitazone (B1679542), (5Z)-, a derivative of the thiazolidinedione (TZD) class of drugs, hinges on the principles of medicinal chemistry and rational drug design. As a known peroxisome proliferator-activated receptor gamma (PPARγ) agonist, its core structure, a thiazolidine-2,4-dione ring system, offers a scaffold for modification to enhance therapeutic properties. ontosight.ai The primary goals for creating new analogues would be to improve binding affinity and selectivity for PPARγ, potentially modulating its activity in a more nuanced manner than the parent compound, rosiglitazone.
Future synthetic strategies could involve the modification of several key structural features. The exocyclic double bond in the (5Z)- configuration is a distinguishing feature and a potential site for chemical alteration. ontosight.ainih.gov Researchers could explore the synthesis of analogues where this bond is shifted or functionalized to influence receptor interaction and pharmacokinetic properties. Additionally, the phenyl ring and the ether-linked side chain terminating in a pyridyl group present opportunities for substitution. Introducing various electron-donating or electron-withdrawing groups on the phenyl ring could alter the electronic distribution of the molecule, thereby affecting its binding characteristics.
Structure-activity relationship (SAR) studies would be crucial in this endeavor. By systematically synthesizing a library of analogues and evaluating their in vitro activity, researchers can identify key structural motifs responsible for potent and selective PPARγ activation. For instance, modifications to the N-methyl-N-(pyridin-2-yl)amino moiety could be explored to fine-tune the compound's interaction with the ligand-binding domain of the receptor, potentially leading to analogues with a more favorable preclinical profile. The aim would be to dissociate the desired therapeutic effects from potential off-target activities, a significant consideration for the TZD class of compounds.
Exploration of Novel Therapeutic Applications in Various Preclinical Disease Models
While the parent compound, rosiglitazone, is primarily known for its insulin-sensitizing effects in type 2 diabetes, the pleiotropic nature of PPARγ activation suggests that Didehydro rosiglitazone, (5Z)- and its future analogues could have therapeutic potential in a wider range of diseases. wikipedia.org Future preclinical research should therefore extend beyond metabolic disorders.
One promising area is in inflammatory diseases. PPARγ has known anti-inflammatory properties, and its activation can suppress the expression of pro-inflammatory cytokines. researchgate.net Preclinical models of conditions such as inflammatory bowel disease, rheumatoid arthritis, and neuroinflammation could be employed to investigate the efficacy of Didehydro rosiglitazone, (5Z)-. Studies would involve administering the compound to animal models of these diseases and assessing inflammatory markers, tissue damage, and functional outcomes.
Furthermore, the role of PPARγ in cell proliferation and differentiation suggests potential applications in oncology. The anti-cancer effects of rosiglitazone have been explored in various cancer cell lines and animal models. wikipedia.org It would be valuable to screen Didehydro rosiglitazone, (5Z)- and its next-generation analogues for their anti-proliferative and pro-apoptotic effects in a panel of cancer cell lines, followed by in vivo studies in relevant cancer models.
The neuroprotective potential of this class of compounds also warrants investigation. Preclinical studies with rosiglitazone have suggested benefits in models of neurodegenerative diseases like Parkinson's disease. ncats.io Therefore, exploring the effects of Didehydro rosiglitazone, (5Z)- in models of neurodegeneration could open up new therapeutic avenues.
Development of Predictive Models for Efficacy and Systemic Responses
A significant challenge in drug development is predicting which patients will respond favorably to a given therapy. For Didehydro rosiglitazone, (5Z)-, the development of predictive models for its efficacy and systemic responses would be a major step towards personalized medicine. These models would aim to identify biomarkers that correlate with treatment outcomes.
Building on research into predictive clinical parameters for rosiglitazone efficacy, future studies on Didehydro rosiglitazone, (5Z)- could focus on identifying baseline metabolic and inflammatory markers that predict a robust therapeutic response. evitachem.com This could involve analyzing data from preclinical studies to correlate baseline levels of specific cytokines, lipid species, or gene expression profiles with the magnitude of the drug's effect.
Pharmacogenomic approaches would also be critical. Identifying genetic variations in the PPARγ gene or other genes in its signaling pathway could help predict individual differences in drug response. By genotyping preclinical models and correlating this with treatment outcomes, researchers could identify single nucleotide polymorphisms (SNPs) or other genetic markers associated with enhanced or diminished efficacy.
Integrative models that combine clinical, genomic, and proteomic data would likely offer the most robust predictive power. Machine learning algorithms could be trained on these multi-omics datasets from preclinical studies to develop a predictive signature for response to Didehydro rosiglitazone, (5Z)-. Such models would be invaluable for designing more efficient and targeted clinical trials in the future.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and development of Didehydro rosiglitazone, (5Z)- analogues. europa.eunih.govsemanticscholar.org These computational tools can be applied at various stages of the drug discovery pipeline.
ML can also be employed to build more sophisticated quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of designed analogues with greater accuracy than traditional methods, allowing for the prioritization of the most promising candidates for synthesis.
Furthermore, AI can play a crucial role in analyzing the large and complex datasets generated from preclinical studies. By identifying subtle patterns and correlations in biological data, ML algorithms can help to elucidate the mechanism of action of Didehydro rosiglitazone, (5Z)- and its analogues, identify novel biomarkers, and predict potential off-target effects. This data-driven approach can lead to a more comprehensive understanding of the compound's biological effects and facilitate its translation from preclinical research to potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
